![molecular formula C22H23N5O3 B2636300 ethyl 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]piperazine-1-carboxylate CAS No. 477535-47-0](/img/structure/B2636300.png)
ethyl 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Benzimidazole moiety : Known for its diverse biological properties.
- Furan ring : Contributes to the compound's reactivity and interaction with biological targets.
- Piperazine group : Often involved in enhancing pharmacological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The benzimidazole moiety can inhibit enzymes critical for cancer cell proliferation.
- Antiviral Activity : It has shown potential against various viruses by interfering with viral replication processes.
- Binding Affinity : The cyano group enhances binding affinity to target proteins through hydrogen bonding.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
HeLa (Cervical Cancer) | 8.3 | Cell cycle arrest in G2/M phase |
A549 (Lung Cancer) | 15.0 | Inhibition of topoisomerase activity |
Antiviral Activity
The compound has also been evaluated for its antiviral properties:
Virus | EC50 (µM) | Mechanism of Action |
---|---|---|
HIV | 3.98 | Inhibition of reverse transcriptase |
Influenza A | 5.0 | Blockade of viral entry |
Hepatitis C | 6.7 | Inhibition of NS5B RNA polymerase |
Case Studies
-
Study on Anticancer Properties :
A research team conducted a study on the effects of this compound on MCF-7 cells, demonstrating significant apoptosis induction at concentrations as low as 12.5 µM, suggesting a promising lead for breast cancer therapy . -
Antiviral Efficacy Against HIV :
Another study highlighted the compound's ability to inhibit HIV replication in vitro, with an EC50 value of 3.98 µM, indicating its potential as an anti-HIV agent .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzimidazole : Achieved through condensation reactions involving o-phenylenediamine.
- Introduction of Furan Ring : Cyclization reactions using furan derivatives.
- Coupling Reaction : Utilizes coupling techniques like the Heck reaction to form the ethenyl linkage.
Q & A
Basic Research Questions
Q. What are effective synthetic strategies for constructing the benzimidazole core in this compound?
- Methodological Answer : The benzimidazole moiety can be synthesized via microwave-assisted cyclization of 2-aminophenol derivatives with α-chloroalkyl/aryl ketones. For example, using thionyl chloride (SOCl₂) and dimethylformamide (DMF) to activate carboxyl groups, followed by microwave irradiation to enhance reaction efficiency and yield . Piperazine functionalization can be achieved by reacting 1-boc-piperazine with benzoyl chlorides under reflux with potassium carbonate (K₂CO₃) in ethanol, followed by deprotection with trifluoroacetic acid (TFA) .
Q. How is the E-configuration of the ethenyl group confirmed experimentally?
- Methodological Answer : The E-isomer is characterized by nuclear Overhauser effect (NOE) NMR experiments, where no coupling is observed between the cyano group and the adjacent benzimidazole protons. Additionally, UV-Vis spectroscopy can detect π→π* transitions in the conjugated system, with λmax shifts correlating with the stereochemistry . IR spectroscopy confirms the presence of the cyano group (C≡N stretch at ~2200 cm⁻¹) .
Q. What purification techniques are recommended post-synthesis?
- Methodological Answer : Column chromatography using ethyl acetate/petroleum ether (1:1) effectively separates isomers and byproducts . Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity, monitored by thin-layer chromatography (TLC) . High-performance liquid chromatography (HPLC) with a C18 column resolves polar impurities .
Q. How can thermal stability and degradation profiles be assessed?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions. For example, DSC may reveal melting points >200°C, indicating thermal robustness. Accelerated stability studies under varying pH (1–13) and humidity (40–80% RH) identify degradation pathways .
Advanced Research Questions
Q. How can computational methods validate the electronic structure and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, which are compared with experimental data to confirm conjugation effects . Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets, such as kinases or antimicrobial enzymes .
Q. What strategies resolve contradictions in reported biological activity data for analogous compounds?
- Methodological Answer : Discrepancies may arise from isomer impurities or assay conditions. Use chiral HPLC to isolate enantiomers and evaluate their individual bioactivities . Reproduce assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) . Meta-analyses of structure-activity relationships (SAR) can identify critical substituents (e.g., electron-withdrawing groups on the benzimidazole ring enhance antifungal activity) .
Q. How can byproduct formation during piperazine functionalization be minimized?
- Methodological Answer : Byproducts like N-alkylated piperazines are mitigated by using stoichiometric control (limiting alkylating agents to 1.1 equivalents) and low temperatures (0–5°C). Protecting groups (e.g., tert-butoxycarbonyl, Boc) on piperazine nitrogen prevent unwanted side reactions. Reaction progress is monitored via <sup>1</sup>H NMR to detect intermediates .
Q. What advanced spectroscopic techniques differentiate tautomeric forms of the benzimidazole moiety?
- Methodological Answer : <sup>15</sup>N NMR spectroscopy identifies tautomeric equilibria by distinguishing N–H (δ ~200 ppm) and N–C (δ ~300 ppm) environments. Variable-temperature NMR (VT-NMR) reveals dynamic tautomerism, with coalescence temperatures indicating energy barriers . X-ray crystallography provides definitive proof of tautomeric states in the solid state .
Propiedades
IUPAC Name |
ethyl 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-3-29-22(28)27-12-10-26(11-13-27)20-9-8-17(30-20)14-16(15-23)21-24-18-6-4-5-7-19(18)25(21)2/h4-9,14H,3,10-13H2,1-2H3/b16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXDRIJFBDSYOI-JQIJEIRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.